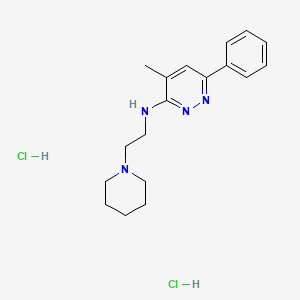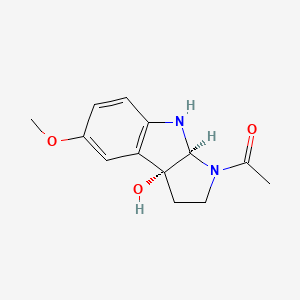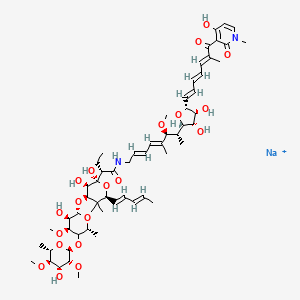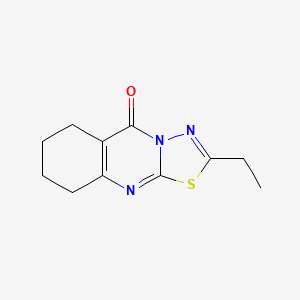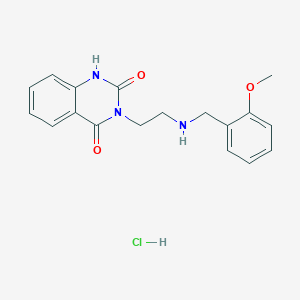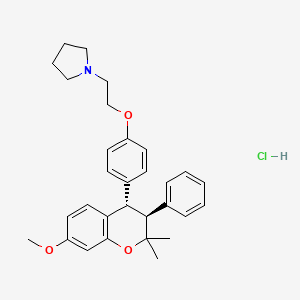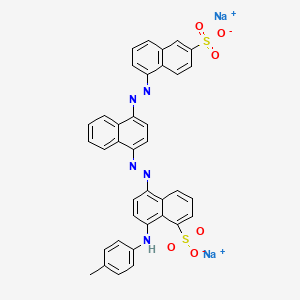
(S)-Pirbuterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Pirbuterol is a chiral compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator to treat asthma and other respiratory conditions. The compound’s efficacy stems from its ability to relax bronchial smooth muscle, thereby easing breathing in patients with obstructive airway diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pirbuterol typically involves the resolution of racemic pirbuterol. One common method includes the use of chiral chromatography to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are employed to preferentially produce the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often relies on large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is frequently used. Additionally, enzymatic resolution methods using lipases or other enzymes that can selectively hydrolyze one enantiomer are also employed.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Pirbuterol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-Pirbuterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution techniques and asymmetric synthesis.
Biology: Researchers use this compound to investigate the role of beta-2 adrenergic receptors in various physiological processes.
Medicine: The compound is studied for its therapeutic potential in treating respiratory diseases and its pharmacokinetics and pharmacodynamics.
Industry: this compound is used in the development of new bronchodilators and other therapeutic agents.
Wirkmechanismus
(S)-Pirbuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow in the respiratory tract.
Vergleich Mit ähnlichen Verbindungen
Albuterol: Another beta-2 adrenergic agonist used as a bronchodilator.
Salmeterol: A long-acting beta-2 agonist with a similar mechanism of action.
Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness: (S)-Pirbuterol is unique in its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic mixture or other beta-2 agonists. This specificity can lead to fewer side effects and improved therapeutic outcomes in certain patients.
Eigenschaften
CAS-Nummer |
1352192-57-4 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
6-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
VQDBNKDJNJQRDG-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](C1=NC(=C(C=C1)O)CO)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


